molecular formula C12H11N3O3 B3200450 6-Methoxy-3-nitro-5-phenylpyridin-2-amine CAS No. 1017782-07-8

6-Methoxy-3-nitro-5-phenylpyridin-2-amine

Cat. No. B3200450
CAS RN: 1017782-07-8
M. Wt: 245.23 g/mol
InChI Key: KUIKZCDSDMGWER-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitro-5-phenylpyridin-2-amine, also known as MNPA, is a chemical compound that has been studied for its potential applications in scientific research. MNPA is a member of the pyridine family of compounds and has a molecular weight of 288.28 g/mol.

Mechanism of Action

6-Methoxy-3-nitro-5-phenylpyridin-2-amine works by binding to the DAT, SERT, and VMAT2 proteins in the brain. By binding to these proteins, 6-Methoxy-3-nitro-5-phenylpyridin-2-amine can modulate the release and uptake of dopamine and serotonin in the brain. This modulation can have an effect on various physiological and biochemical processes in the brain.
Biochemical and Physiological Effects
6-Methoxy-3-nitro-5-phenylpyridin-2-amine has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that 6-Methoxy-3-nitro-5-phenylpyridin-2-amine can increase the release of dopamine and serotonin in the brain, which can have an effect on mood, cognition, and behavior. 6-Methoxy-3-nitro-5-phenylpyridin-2-amine has also been shown to have an effect on the expression of certain genes in the brain, which can have an effect on neuronal function.

Advantages and Limitations for Lab Experiments

6-Methoxy-3-nitro-5-phenylpyridin-2-amine has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 6-Methoxy-3-nitro-5-phenylpyridin-2-amine also has a high affinity for the DAT, SERT, and VMAT2 proteins, which makes it a useful tool for studying these proteins in the brain. However, 6-Methoxy-3-nitro-5-phenylpyridin-2-amine does have some limitations. It has a relatively short half-life in the body, which can make it difficult to study its long-term effects. 6-Methoxy-3-nitro-5-phenylpyridin-2-amine also has a relatively low selectivity for the DAT, SERT, and VMAT2 proteins, which can make it difficult to study the specific effects of these proteins in the brain.

Future Directions

There are a number of future directions for the study of 6-Methoxy-3-nitro-5-phenylpyridin-2-amine. One area of research is the development of more selective compounds that can target specific proteins in the brain. Another area of research is the study of the long-term effects of 6-Methoxy-3-nitro-5-phenylpyridin-2-amine on neuronal function and behavior. Finally, the potential therapeutic applications of 6-Methoxy-3-nitro-5-phenylpyridin-2-amine in the treatment of neurological and psychiatric disorders should be further explored.

Scientific Research Applications

6-Methoxy-3-nitro-5-phenylpyridin-2-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 6-Methoxy-3-nitro-5-phenylpyridin-2-amine has been shown to have an affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), which are proteins that play a role in the regulation of dopamine and serotonin levels in the brain. 6-Methoxy-3-nitro-5-phenylpyridin-2-amine has also been shown to have an affinity for the vesicular monoamine transporter 2 (VMAT2), which is responsible for the storage of dopamine and other monoamines in vesicles in the brain.

properties

IUPAC Name

6-methoxy-3-nitro-5-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-12-9(8-5-3-2-4-6-8)7-10(15(16)17)11(13)14-12/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIKZCDSDMGWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1C2=CC=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696286
Record name 6-Methoxy-3-nitro-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-nitro-5-phenylpyridin-2-amine

CAS RN

1017782-07-8
Record name 6-Methoxy-3-nitro-5-phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3-nitro-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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